2-Allyl-4,5-diméthoxyphénol

Vue d'ensemble

Description

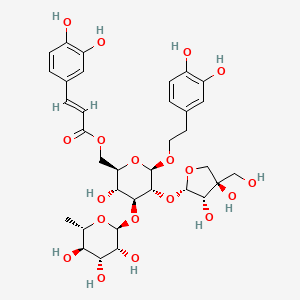

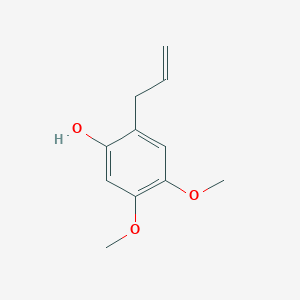

2-Allyl-4,5-dimethoxyphenol, also known as 2-allyl-4,5-dimethoxybenzene, is an aromatic compound commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. 2-allyl-4,5-dimethoxybenzene has a distinct and unique structure, with two allyl groups attached to the benzene ring. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Applications De Recherche Scientifique

Lutte antiparasitaire

Le DMP joue un rôle important dans la lutte contre la mouche des fruits de l'Orient, Bactrocera dorsalis . Après ingestion, le méthyl-eugénol (ME) dans B. dorsalis est décomposé en deux composants principaux, le DMP et l'alcool (E)-coniférylique (E-CF), qui sont médiés par le système enzymatique du cytochrome P450 . Ces composants améliorent considérablement les performances d'accouplement des mâles de B. dorsalis nourris au ME par rapport aux mâles privés de ME .

Attractant pour les insectes

Le DMP est un produit de la dégradation du ME dans B. dorsalis. Le ME est un composé naturel présent dans certaines plantes et est largement utilisé comme attractant mâle pour surveiller et contrôler les populations de B. dorsalis depuis sept décennies . L'utilisation du DMP pourrait potentiellement améliorer l'efficacité de ces pièges.

Étude de la résistance aux insecticides

L'étude du DMP peut aider à comprendre les mécanismes de résistance aux insecticides chez les ravageurs tels que B. dorsalis . Le système enzymatique du cytochrome P450, qui médie la dégradation du ME en DMP, pourrait potentiellement être une cible pour le développement de nouveaux insecticides.

Recherche biochimique

Le DMP peut être utilisé en recherche biochimique, en particulier dans les études impliquant le système enzymatique du cytochrome P450 . Ce système joue un rôle crucial dans le métabolisme de diverses substances chez les organismes.

Biochimie végétale

Dans le domaine de la biochimie végétale, le DMP peut être utilisé pour étudier les voies biosynthétiques des composants volatils phénylpropanoïdes . Ces composants sont précieux non seulement comme arômes, mais aussi comme médicaments et compléments alimentaires .

Safety and Hazards

No obvious signs of toxic symptoms and deaths were observed in mice during a 14-day acute oral toxicity testing . Further, toxicologically significant changes were not observed in body weight, water intake, food consumption, and absolute and relative organ weights between control and treated groups . This implies that 2-Allyl-4,5-dimethoxyphenol could be regarded as non-toxic .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Allyl-4,5-dimethoxyphenol (DMP) is the Oriental fruit fly, Bactrocera dorsalis . The compound is highly attractive to the males of this species, who compulsively feed on it .

Mode of Action

Upon ingestion, DMP interacts with the cytochrome P450 enzyme system in Bactrocera dorsalis . This interaction leads to the conversion of DMP into other compounds, which are temporarily sequestered in the fly’s rectal gland before being released at dusk .

Biochemical Pathways

The biochemical pathway involved in the action of DMP is the conversion of methyl eugenol (ME) into DMP and (E)-coniferyl alcohol (E-CF) . This conversion is mediated by the cytochrome P450 enzyme system .

Pharmacokinetics

It is known that dmp is ingested by bactrocera dorsalis males and then converted into other compounds . The impact of these properties on the bioavailability of DMP is currently unclear.

Result of Action

The result of DMP’s action is a strong attraction of Bactrocera dorsalis males . This attraction is so strong that the males compulsively feed on DMP . The conversion of DMP into other compounds also enhances the mating performance of these males .

Action Environment

The action of DMP is influenced by environmental factorsIt elicits the highest response during the day and drops to a low level at night . This suggests that the action, efficacy, and stability of DMP are influenced by the light-dark cycle.

Analyse Biochimique

Biochemical Properties

2-Allyl-4,5-dimethoxyphenol plays a significant role in biochemical reactions, particularly in the metabolism of certain insects. It is a metabolite of methyl eugenol, which is biotransformed into 2-Allyl-4,5-dimethoxyphenol and trans-coniferyl alcohol in the rectal glands of male fruit flies, such as Bactrocera papayae . This compound interacts with various enzymes and proteins involved in the detoxification and metabolic processes. For instance, the cytochrome P450 enzyme system mediates the conversion of methyl eugenol to 2-Allyl-4,5-dimethoxyphenol

Cellular Effects

2-Allyl-4,5-dimethoxyphenol has been shown to influence various cellular processes. In male fruit flies, the compound accumulates in the rectal glands and is released during courtship, playing a role in chemical communication and mating behavior . Additionally, studies have indicated that 2-Allyl-4,5-dimethoxyphenol can have hepatotoxic effects in certain animals. For example, geckos that consumed male fruit flies fed with methyl eugenol, which is metabolized to 2-Allyl-4,5-dimethoxyphenol, exhibited liver abnormalities such as discoloration and hardening of liver tissue . These findings suggest that 2-Allyl-4,5-dimethoxyphenol can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Allyl-4,5-dimethoxyphenol involves its interaction with various biomolecules. The compound is known to bind to specific enzymes, such as cytochrome P450, which facilitates its conversion from methyl eugenol . This binding interaction is essential for the compound’s metabolic transformation and subsequent biological effects. Additionally, 2-Allyl-4,5-dimethoxyphenol may act as an enzyme inhibitor or activator, influencing the activity of other enzymes involved in metabolic pathways. Changes in gene expression and protein function resulting from these interactions contribute to the compound’s overall molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Allyl-4,5-dimethoxyphenol have been observed to change over time. Studies on male fruit flies have shown that the compound accumulates in the rectal glands following methyl eugenol consumption and is released during courtship at dusk . The temporal accumulation of 2-Allyl-4,5-dimethoxyphenol and its analogs, such as (E)-coniferyl alcohol, has been monitored over periods ranging from 15 minutes to 20 days after initial feeding . These findings highlight the compound’s stability and degradation patterns, as well as its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Allyl-4,5-dimethoxyphenol vary with different dosages in animal models. For instance, studies on geckos have shown that higher doses of the compound, resulting from the consumption of methyl eugenol-fed fruit flies, lead to more severe liver abnormalities These findings suggest that there may be a threshold effect, where low doses of 2-Allyl-4,5-dimethoxyphenol have minimal impact, while higher doses result in toxic or adverse effects

Metabolic Pathways

2-Allyl-4,5-dimethoxyphenol is involved in specific metabolic pathways, particularly in insects. The compound is a metabolite of methyl eugenol, which is converted by the cytochrome P450 enzyme system . This metabolic pathway involves the biotransformation of methyl eugenol into 2-Allyl-4,5-dimethoxyphenol and other phenylpropanoids, such as (E)-coniferyl alcohol . The interactions between 2-Allyl-4,5-dimethoxyphenol and enzymes or cofactors in these pathways are essential for understanding its role in metabolic processes and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Allyl-4,5-dimethoxyphenol within cells and tissues are influenced by various factors. The compound is known to accumulate in the rectal glands of male fruit flies following methyl eugenol consumption This accumulation is facilitated by specific transporters and binding proteins that interact with 2-Allyl-4,5-dimethoxyphenol, ensuring its localization and release during courtship

Subcellular Localization

The subcellular localization of 2-Allyl-4,5-dimethoxyphenol plays a significant role in its activity and function. In male fruit flies, the compound is localized in the rectal glands, where it is stored and released during courtship This specific localization is likely directed by targeting signals or post-translational modifications that ensure the compound reaches the appropriate cellular compartments or organelles

Propriétés

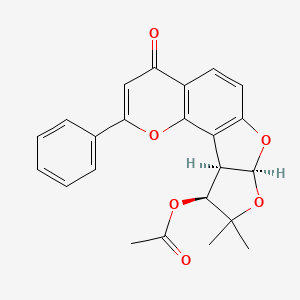

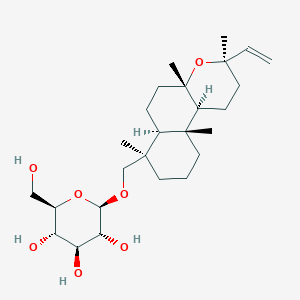

IUPAC Name |

4,5-dimethoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAVVJBEVFMSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC=C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451252 | |

| Record name | 2-Allyl-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-87-7 | |

| Record name | 2-Allyl-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2-(2-propenyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-Allyl-4,5-dimethoxyphenol (DMP) for certain fruit fly species?

A1: DMP is a key component of the sex pheromone system in several species of fruit flies within the genus Bactrocera, including Bactrocera dorsalis and Bactrocera papayae [, , ].

Q2: How is 2-Allyl-4,5-dimethoxyphenol produced by these fruit flies?

A2: Male fruit flies consume methyl eugenol, a plant compound, and metabolize it into DMP and (E)-coniferyl alcohol [, , ].

Q3: Where is 2-Allyl-4,5-dimethoxyphenol stored in the fruit fly?

A3: Following biosynthesis, DMP is transported in the hemolymph and sequestered within the male's rectal glands [, ]. The rectal gland, specifically the rectal sac (an evagination not found in females), is the primary storage site for DMP [].

Q4: How is 2-Allyl-4,5-dimethoxyphenol released by the fruit fly?

A4: During courtship, males release DMP as a volatile pheromone component to attract females [, ].

Q5: What is the role of haemolymph in DMP transport?

A5: Research suggests that DMP, along with other methyl eugenol-derived pheromone components, is bound to specific haemolymph fractions for transport. These fractions, with molecular weights ranging from 3.3 to 5.5 kDa, are believed to involve a pheromone binding complex [].

Q6: How does the presence of 2-Allyl-4,5-dimethoxyphenol impact the mating success of male fruit flies?

A6: Studies demonstrate that males provided with methyl eugenol, and therefore able to synthesize DMP, have significantly higher mating success rates compared to males deprived of methyl eugenol []. This suggests a strong link between DMP presence and mating competitiveness in these fruit flies.

Q7: What analytical techniques are used to identify and quantify 2-Allyl-4,5-dimethoxyphenol in fruit flies?

A7: Gas chromatography–mass spectrometry (GC-MS) is commonly employed to confirm the presence and measure the concentration of DMP within the rectal glands of male fruit flies []. This technique enables the separation and identification of volatile compounds like DMP.

Q8: Are there any potential applications of understanding 2-Allyl-4,5-dimethoxyphenol production in these fruit flies?

A8: Yes, this knowledge can be applied to develop more effective pest control strategies. For example, understanding the role of DMP in the mating behavior of Bactrocera species could lead to improved pheromone traps or attractants to monitor and control these agricultural pests.

Q9: Does the amount of DMP in male fruit flies change over time after methyl eugenol consumption?

A9: Yes, studies show a temporal accumulation of DMP in the rectal glands of male Bactrocera papayae after consuming methyl eugenol. The accumulation peaks around a day post-feeding and subsequently decreases []. This pattern suggests a dynamic process of pheromone biosynthesis, storage, and release.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.